2-(2-Fluorophenyl)cyclopropanecarboxylic acid
Overview
Description
2-(2-Fluorophenyl)cyclopropanecarboxylic acid is a heterocyclic organic compound characterized by a cyclopropane ring and a carboxylic acid group. Its molecular formula is C10H9FO2, and it has a molecular weight of 180.18 g/mol . This compound is known for its unique structural features, which include a fluorine atom attached to the phenyl ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 2-(2-Fluorophenyl)cyclopropanecarboxylic acid typically involves cyclopropanation reactions. One common method is the reaction of 2-fluorophenyl diazomethane with ethyl diazoacetate in the presence of a rhodium catalyst. This reaction yields the desired cyclopropane derivative, which can then be hydrolyzed to form the carboxylic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(2-Fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Fluorophenyl)cyclopropanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
2-(2-Fluorophenyl)cyclopropanecarboxylic acid can be compared with other fluorinated cyclopropane derivatives, such as:
1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
2-(4-Fluorophenyl)cyclopropanecarboxylic acid: The position of the fluorine atom on the phenyl ring affects the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-fluorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDXGEXZLWOGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619027 | |
Record name | 2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455267-56-8 | |
Record name | 2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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